5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-((ethylamino)methyl)-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo-
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Overview
Description
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-((ethylamino)methyl)-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- is a synthetic compound known for its potential antimicrobial properties. It belongs to the class of thiazoloquinolones, which are characterized by their fused thiazole and quinoline rings. This compound has garnered interest due to its promising activity against various bacterial strains, including Mycobacterium tuberculosis .
Preparation Methods
The synthesis of 5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-((ethylamino)methyl)-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- typically involves multi-step reactions starting from readily available precursors. One common synthetic route begins with the reaction of 2,4-dichlorobenzoic acid and 2,4-dichloro-5-fluoroacetophenone . The process includes several steps such as cyclization, substitution, and oxidation to form the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with different nucleophiles can yield a range of derivatives with varying antimicrobial properties .
Scientific Research Applications
5H-Thiazolo(3,2-a)quinoline-4-carboxylic acid, 8-(3-((ethylamino)methyl)-1-pyrrolidinyl)-7,9-difluoro-1,2-dihydro-5-oxo- has been extensively studied for its antimicrobial activity. It has shown significant efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains . Additionally, it has been evaluated for its ability to inhibit the supercoiling activity of DNA gyrase, an essential enzyme for bacterial DNA replication .
Mechanism of Action
The mechanism of action of this compound involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication and transcription . By binding to the DNA gyrase, it prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth. This mechanism is similar to that of other quinolone antibiotics, making it a promising candidate for further development .
Comparison with Similar Compounds
Properties
CAS No. |
183135-68-4 |
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Molecular Formula |
C19H21F2N3O3S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
8-[3-(ethylaminomethyl)pyrrolidin-1-yl]-7,9-difluoro-5-oxo-1,2-dihydro-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H21F2N3O3S/c1-2-22-8-10-3-4-23(9-10)16-12(20)7-11-15(14(16)21)24-5-6-28-18(24)13(17(11)25)19(26)27/h7,10,22H,2-6,8-9H2,1H3,(H,26,27) |
InChI Key |
FWEDMKLWKZKMBM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N4CCSC4=C(C3=O)C(=O)O)F |
Origin of Product |
United States |
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